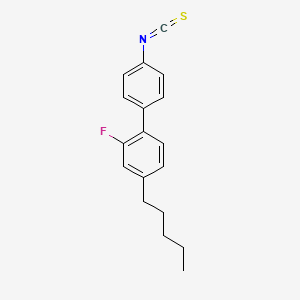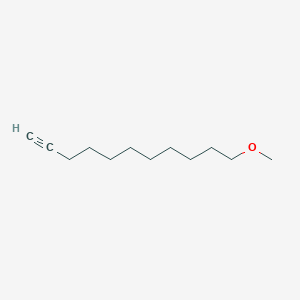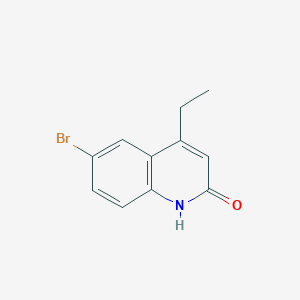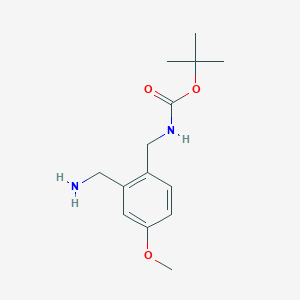
2-Fluoro-4'-isothiocyanato-4-pentyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl is a chemical compound with the molecular formula C24H22FNS It is a biphenyl derivative characterized by the presence of a fluorine atom and an isothiocyanato group attached to the biphenyl structure, along with a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared by introducing a halogen atom (such as fluorine) into the biphenyl structure.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Introduction of the Isothiocyanato Group:
Industrial Production Methods
Industrial production of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and isothiocyanato group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The biphenyl structure allows for further coupling reactions, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying molecular mechanisms in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4’-isothiocyanato-4-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl chain.
Uniqueness
The uniqueness of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl lies in its specific combination of functional groups and the length of the pentyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
144562-03-8 |
|---|---|
Fórmula molecular |
C18H18FNS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-fluoro-1-(4-isothiocyanatophenyl)-4-pentylbenzene |
InChI |
InChI=1S/C18H18FNS/c1-2-3-4-5-14-6-11-17(18(19)12-14)15-7-9-16(10-8-15)20-13-21/h6-12H,2-5H2,1H3 |
Clave InChI |
MTRSZRLKUJXNRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)


![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)


![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
